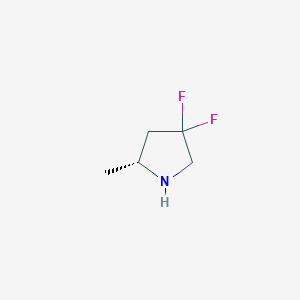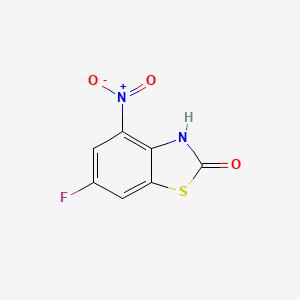
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a methanesulfonyl group, a methoxy group, and a methylamino group attached to a propanol backbone, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol typically involves multiple steps, including the introduction of the methanesulfonyl group, methoxy group, and methylamino group. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which could be a substituted benzene derivative.
Functional Group Introduction: The methanesulfonyl group can be introduced via sulfonation reactions, while the methoxy group can be added through methylation reactions.
Chiral Center Formation: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Assembly: The final steps involve coupling the functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol: The enantiomer of the target compound, with different stereochemistry.
(1S,2S)-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol: A similar compound lacking the methoxy group.
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound lacking the methylamino group.
Uniqueness
The uniqueness of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H19NO4S |
|---|---|
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
(1S,2S)-3-methoxy-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO4S/c1-13-11(8-17-2)12(14)9-4-6-10(7-5-9)18(3,15)16/h4-7,11-14H,8H2,1-3H3/t11-,12-/m0/s1 |
Clave InChI |
NSBIVEAQOJUKJW-RYUDHWBXSA-N |
SMILES isomérico |
CN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
SMILES canónico |
CNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


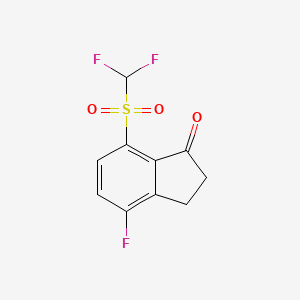

![Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
![(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762764.png)
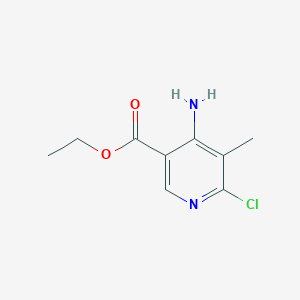

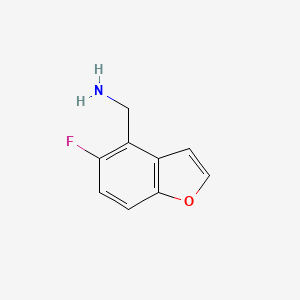

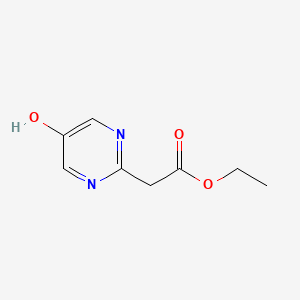
![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)

